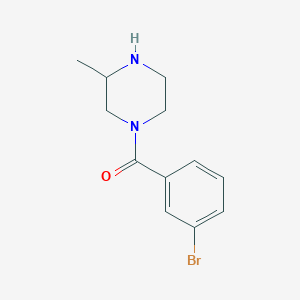![molecular formula C13H17N3 B6362473 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240566-75-9](/img/structure/B6362473.png)
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been reported in the literature . For instance, a novel synthesis of imatinib and its intermediates involved the reaction of 1-methylpiperazine with 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H18N4. The InChI code for this compound is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .科学研究应用
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been studied for its potential applications in a variety of fields. In drug development, this compound has been found to have anti-inflammatory, anti-convulsant, and analgesic properties, making it a potential target for the development of new drugs. In biochemistry, this compound has been found to have antioxidant and antimicrobial properties, making it a potential target for the development of new antimicrobial agents. In pharmacology, this compound has been found to have anti-cancer and anti-viral properties, making it a potential target for the development of new cancer and antiviral drugs.
作用机制
Target of Action
The primary target of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . It has been identified as a potent inhibitor of HCV .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication. By inhibiting HCV, it disrupts the virus’s life cycle and prevents it from spreading to new cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 21933 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is a significant reduction in HCV replication. This can lead to a decrease in viral load and potentially contribute to the elimination of the virus from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s stability and effectiveness.
实验室实验的优点和局限性
The use of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in laboratory experiments has both advantages and limitations. The main advantage of using this compound in laboratory experiments is that it is a relatively easy compound to synthesize, making it ideal for use in a variety of experiments. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it an attractive target for further research and development. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, this compound is a relatively unstable compound, making it difficult to store and transport.
未来方向
There are a number of potential future directions for the research and development of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile. One potential future direction is to further study the mechanism of action of this compound in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory, anti-convulsant, and analgesic agent. Finally, further research could be conducted to explore the potential for this compound to be used as an antioxidant, antimicrobial, anti-cancer, and anti-viral agent.
合成方法
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can be synthesized through a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Biginelli reaction. In the Grignard reaction, the this compound is synthesized by reacting 2-methylpiperazine with benzonitrile. In the Knoevenagel condensation, the this compound is synthesized by reacting 2-methylpiperazine with an aldehyde or ketone. In the Biginelli reaction, the this compound is synthesized by reacting 2-methylpiperazine, an aldehyde, and an acid.
安全和危害
属性
IUPAC Name |
2-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14/h2-5,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSLYHXVRKBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

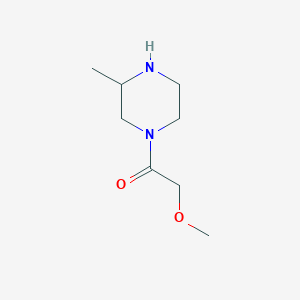
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
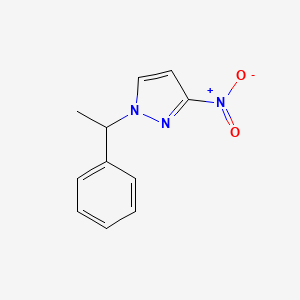
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
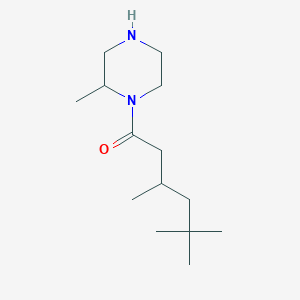
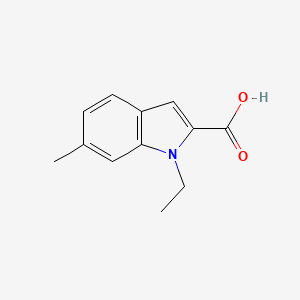

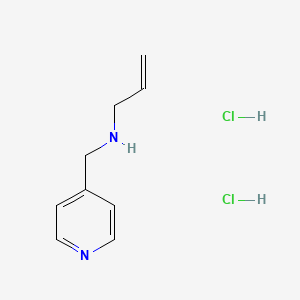
amine](/img/structure/B6362497.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
